molecular formula C21H18N2O B1668922 CHS-111 CAS No. 886755-63-1

CHS-111

Cat. No.: B1668922
CAS No.: 886755-63-1
M. Wt: 314.4 g/mol
InChI Key: GUQSBGZNHKRJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHS-111 is a benzyl indazole compound which inhibits superoxide anion (O(2)(-)) generation. This compound also reduced the fMLP- but not phorbol ester-stimulated PLD activity (IC(50) 3.9±1.2μM). This compound inhibits the interaction of PLD1 with ADP-ribosylation factor (Arf) 6 and Ras homology (Rho) A, and reduces the membrane recruitment of RhoA in fMLP-stimulated cells.

Properties

CAS No.

886755-63-1

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(2-benzylindazol-3-yl)phenyl]methanol

InChI

InChI=1S/C21H18N2O/c24-15-17-10-12-18(13-11-17)21-19-8-4-5-9-20(19)22-23(21)14-16-6-2-1-3-7-16/h1-13,24H,14-15H2

InChI Key

GUQSBGZNHKRJGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CHS-111;  CHS 111;  CHS111

Origin of Product

United States

Foundational & Exploratory

CHS-111 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data for CHS-111

An extensive search of publicly available scientific literature, clinical trial databases, and pharmacological resources has yielded no specific information on a compound designated as "this compound." There are no research articles, patents, or clinical trial records that describe the mechanism of action, experimental protocols, or quantitative data associated with this identifier.

The search did identify a similarly named compound, CHGN111 , which was described in an older source as an inhibitor of the mitochondrial enzyme CLK-1 (Cdc2-like kinase 1). However, without further information, it cannot be confirmed that this compound and CHGN111 are related or that this compound is indeed a CLK-1 inhibitor.

Other entities with the "CHS" acronym were found but are unrelated to a specific therapeutic compound's mechanism of action. These include references to Cannabinoid Hyperemesis Syndrome, Community Health Sciences programs, and various medical centers. Similarly, searches for "BMN 111" identified Vosoritide, a treatment for achondroplasia with a well-defined and unrelated mechanism of action. Radiotracers such as ¹¹¹In-CP04 and ¹¹¹In-amatuximab, where "111" refers to the Indium isotope, are used for imaging and are not therapeutic agents in the context of this request.

Proposed Alternative: A Technical Guide on CLK1 Inhibitors

Given the potential, though unconfirmed, link to CLK-1 inhibition via the similarly named compound CHGN111, we propose to provide an in-depth technical guide on the mechanism of action of CLK1 inhibitors . This class of molecules represents a promising area of therapeutic research with applications in oncology, virology, and rare diseases.

This guide would be structured to meet the core requirements of your original request, including:

  • Core Mechanism of Action: A detailed explanation of how CLK1 inhibitors function, focusing on their role in regulating pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.

  • Signaling Pathways: A diagrammatic representation of the cellular pathways modulated by CLK1 inhibition.

  • Experimental Protocols: A summary of common methodologies used to characterize the activity of CLK1 inhibitors, such as in vitro kinase assays and cellular splicing assays.

  • Quantitative Data: Representative data for known CLK1 inhibitors, presented in tabular format for clarity.

  • Visualizations: Graphviz diagrams to illustrate key concepts, workflows, and molecular interactions.

Should you wish to proceed with this alternative topic, a comprehensive technical guide on the mechanism of action of CLK1 inhibitors will be generated.

An In-depth Technical Guide to CHS-111: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound CHS-111, a benzyl indazole derivative identified as a potent inhibitor of superoxide anion generation and phospholipase D (PLD) activation. This document details its chemical structure, a proposed synthesis pathway, experimental protocols for evaluating its biological activity, and a summary of its known quantitative effects.

Chemical Structure and Properties

This compound is chemically identified as 2-benzyl-3-(4-hydroxymethylphenyl)indazole .[1] Its structure features a core indazole ring system substituted at the 2-position with a benzyl group and at the 3-position with a 4-hydroxymethylphenyl group.

Chemical Formula: C₂₁H₁₈N₂O

Molecular Weight: 314.38 g/mol

CAS Number: 886755-63-1

A 2D representation of the chemical structure is provided below:

G CHS111 This compound

Figure 1: Chemical structure of this compound.

Synthesis of this compound

While the specific synthesis protocol for this compound from the primary literature is not fully available, a plausible synthetic route can be devised based on established methods for the synthesis of 2-substituted indazoles. A common approach involves the reaction of a substituted 2-nitrobenzaldehyde with an appropriate aniline, followed by reductive cyclization.

A potential synthetic scheme for this compound is outlined below. This process would likely begin with the condensation of 2-nitrobenzaldehyde and 4-(hydroxymethyl)aniline to form a Schiff base, which is then cyclized to the indazole core. Subsequent N-benzylation would yield the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_core Core Formation cluster_final Final Product 2-nitrobenzaldehyde 2-nitrobenzaldehyde Schiff Base Schiff Base 2-nitrobenzaldehyde->Schiff Base Condensation 4-(hydroxymethyl)aniline 4-(hydroxymethyl)aniline 4-(hydroxymethyl)aniline->Schiff Base 3-(4-hydroxymethylphenyl)-2H-indazole 3-(4-hydroxymethylphenyl)-2H-indazole Schiff Base->3-(4-hydroxymethylphenyl)-2H-indazole Reductive Cyclization (e.g., P(OEt)3) This compound (2-benzyl-3-(4-hydroxymethylphenyl)indazole) This compound (2-benzyl-3-(4-hydroxymethylphenyl)indazole) 3-(4-hydroxymethylphenyl)-2H-indazole->this compound (2-benzyl-3-(4-hydroxymethylphenyl)indazole) N-benzylation (Benzyl bromide, base) G cluster_receptor Receptor Activation cluster_upstream Upstream Signaling cluster_pld_activation PLD Activation Complex cluster_inhibition Inhibition by this compound fMLP fMLP FPR FPR fMLP->FPR binds Vav Vav FPR->Vav activates Arf6 Arf6 FPR->Arf6 activates RhoA RhoA Vav->RhoA activates Vav-RhoA Vav-RhoA PLD1 PLD1 RhoA->PLD1 interacts with RhoA-PLD1 RhoA-PLD1 Arf6->PLD1 interacts with Arf6-PLD1 Arf6-PLD1 Arf6-PIP5K Arf6-PIP5K PKC-PLD1 PKC-PLD1 Phosphatidic Acid Phosphatidic Acid PLD1->Phosphatidic Acid produces PKC PKC PKC->PLD1 interacts with PIP5K PIP5K PIP5K->PLD1 interacts with CHS111 CHS111 CHS111->Vav-RhoA inhibits interaction CHS111->Arf6-PLD1 inhibits interaction CHS111->RhoA-PLD1 inhibits interaction CHS111->PKC-PLD1 inhibits interaction CHS111->Arf6-PIP5K inhibits interaction Superoxide Generation & Cell Migration Superoxide Generation & Cell Migration Phosphatidic Acid->Superoxide Generation & Cell Migration leads to

References

No Publicly Available Information on CHS-111

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, clinical trial databases, and other public resources, no information was found on a drug or compound designated as CHS-111.

The searches did not yield any data related to the discovery, history, mechanism of action, or experimental protocols for a substance with this identifier. The query "this compound" was primarily associated with a course at California State University, Northridge, titled "The Chicana/o and the Arts".[1][2]

Several compounds with similar alphanumeric designations were identified, but none correspond to this compound. These include:

  • CHGN111: An inhibitor of the mitochondrial enzyme CLK-1 that was under investigation around 2007.[3]

  • SLC-0111: A drug candidate that underwent a safety study in subjects with advanced solid tumors.[4]

  • BIIB111: A treatment for Choroideremia that has been evaluated in clinical trials.[5]

  • CHS-114: A monoclonal antibody targeting CCR8, which is being studied in participants with advanced solid tumors.[6]

Additionally, the acronym "CHS" is associated with various other scientific and medical terms, such as the Cardiovascular Health Study and Cannabinoid Hyperemesis Syndrome, but none of these relate to a specific compound with the "111" identifier.[7][8][9]

It is possible that this compound is an internal designation for a compound in early-stage development within a pharmaceutical company or research institution and has not yet been publicly disclosed. It is also possible that "this compound" is a typographical error.

Without any publicly available data, it is not possible to create the requested in-depth technical guide, including data summaries, experimental methodologies, and signaling pathway diagrams.

References

Unable to Identify "CHS-111" as a Specific Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "CHS-111," it has not been possible to identify a specific therapeutic agent or chemical compound with this designation in the available scientific literature and public databases. The search results for "this compound" are predominantly associated with university course codes, most notably for "The Chicana/o and the Arts" at California State University, Northridge.[1][2]

Further inquiries for "CHS" in combination with terms relevant to drug development, such as "in vitro," "in vivo," "mechanism of action," and "signaling pathway," consistently yielded information pertaining to Chalcone Synthase (CHS). CHS is a key enzyme in the flavonoid biosynthesis pathway in plants.[3][4][5] While scientifically significant, this is unrelated to a specific synthetic compound for therapeutic use.

A single search result mentioned "CHGN111," an inhibitor of the mitochondrial enzyme CLK-1.[6] However, this is a distinct identifier, and no link to "this compound" could be established from the provided information.

Without specific data on a compound designated "this compound," it is not possible to fulfill the request for an in-depth technical guide. This includes the summarization of quantitative data, detailing of experimental protocols, and the creation of signaling pathway diagrams.

To proceed, clarification is required from the user to provide a more specific identifier for the compound of interest. This may include:

  • Alternative names or synonyms

  • The chemical structure or class

  • The primary research institution or company developing the compound

  • Any associated publication DOIs or patent numbers

Upon receiving more specific information, a renewed search can be conducted to gather the necessary data to address the user's request.

References

An In-depth Technical Guide on the Properties of CHS-111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHS-111, identified as the benzyl indazole derivative 2-benzyl-3-(4-hydroxymethylphenyl)indazole, is a research chemical recognized for its inhibitory effects on superoxide anion (O²⁻) generation and phospholipase D (PLD) activity. This technical guide synthesizes the available information regarding its properties. However, it is critical to note that specific, publicly available quantitative data on the solubility and stability of this compound is limited. The information presented herein is based on its known biological activity and the general characteristics of its chemical class.

Physicochemical Properties of this compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of detailed, quantitative studies on the solubility and stability of this compound. Commercial suppliers and research articles primarily focus on its biological activity rather than its physicochemical properties.

Solubility Profile (Qualitative Assessment)

Based on its chemical structure—a multi-ring aromatic system with a polar hydroxymethyl group—a qualitative solubility profile can be inferred:

  • Aqueous Solubility: Expected to be low. The large, nonpolar benzyl and indazole rings would significantly limit its solubility in water.

  • Polar Organic Solvents: Likely to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common solvents for compounds of this nature in biological assays.

  • Nonpolar Organic Solvents: Moderate solubility may be expected in solvents like dichloromethane and chloroform.

  • Alcohols: Should be soluble in alcohols such as ethanol and methanol.

Stability Profile (Qualitative Assessment)

Specific stability data, including degradation kinetics, shelf-life under various conditions, and pH-dependent stability, are not publicly documented. General considerations for a compound with its structure include:

  • pH Stability: The indazole ring system is generally stable. The hydroxymethyl group is also stable across a physiological pH range. Extreme pH conditions could potentially lead to degradation, but no specific data is available.

  • Thermal Stability: As a crystalline solid (in its pure form), it is likely to be relatively stable at room temperature. Stability at elevated temperatures has not been reported.

  • Light Sensitivity: Aromatic compounds can sometimes be sensitive to light. It is advisable to store this compound protected from light.

Table 1: Summary of this compound Physicochemical Properties (Inferred and Known)

PropertyData
Chemical Name 2-benzyl-3-(4-hydroxymethylphenyl)indazole
Molecular Formula C₂₁H₁₈N₂O
Molecular Weight 314.38 g/mol
Appearance Not specified in literature (likely a solid)
Solubility Quantitative data is not publicly available. Qualitatively, it is expected to be soluble in DMSO and other organic solvents, with low aqueous solubility.
Stability Quantitative data is not publicly available. As a solid, it is likely stable at room temperature when protected from light. Solution stability is not documented.
IC₅₀ for PLD activity 3.9 µM (in formyl-Met-Leu-Phe-stimulated neutrophils)[1][2]

Biological Activity and Signaling Pathways

This compound is primarily characterized as an inhibitor of superoxide anion generation and phospholipase D (PLD) activity in neutrophils[1]. Its mechanism of action involves the modulation of several key signaling pathways.

Experimental Protocol: In Vitro PLD Activity Assay (General Methodology)

While a specific, detailed protocol for this compound's PLD activity measurement is not fully elaborated in the abstracts, a general methodology can be outlined based on standard practices in the field:

  • Cell Culture and Stimulation: Rat neutrophils are isolated and cultured. The cells are then stimulated with formyl-Met-Leu-Phe (fMLP) to induce PLD activity.

  • Inhibitor Treatment: Cultured neutrophils are pre-incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period before stimulation.

  • PLD Activity Measurement: PLD activity is typically measured by monitoring the formation of a specific product, such as phosphatidylethanol (PEt), in the presence of ethanol. This is often quantified using radiolabeling techniques (e.g., with [³H]arachidonic acid) followed by thin-layer chromatography (TLC) to separate the lipids and scintillation counting to measure the amount of radiolabeled PEt.

  • Data Analysis: The concentration of this compound that inhibits 50% of the fMLP-stimulated PLD activity is determined and reported as the IC₅₀ value.

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with the interaction of PLD1 with ADP-ribosylation factor (Arf) 6 and Ras homology (Rho) A[2][3]. It reduces the cellular levels of GTP-bound RhoA and inhibits the membrane recruitment of RhoA-associated protein kinase 1, which in turn affects downstream signaling, including myosin light chain 2 phosphorylation[2][4].

Below are Graphviz diagrams illustrating the key signaling pathways affected by this compound.

CHS111_Signaling_Pathway fMLP fMLP Receptor GPCR fMLP->Receptor PLD1 PLD1 Receptor->PLD1 Activates O2_gen O2- Generation PLD1->O2_gen Leads to Arf6 Arf6 Interaction Interaction Arf6->Interaction RhoA RhoA RhoA->Interaction CHS111 This compound CHS111->Interaction Inhibits Interaction->PLD1 Activates

Caption: this compound inhibits PLD1 activation by blocking Arf6/RhoA interaction.

RhoA_Pathway_Inhibition cluster_rho RhoA Cycle CHS111 This compound Vav Vav (GEF) CHS111->Vav Inhibits Activation RhoA_GDP RhoA-GDP (Inactive) Vav->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates MLC_Phos Myosin Light Chain Phosphorylation ROCK1->MLC_Phos Promotes Cell_Migration Cell Migration MLC_Phos->Cell_Migration Leads to

Caption: this compound blocks RhoA signaling by inhibiting Vav activation.

Conclusion

This compound is a valuable tool for studying cellular signaling pathways involving PLD, Arf6, and RhoA. While its biological activity is documented, a significant gap exists in the public domain regarding its fundamental physicochemical properties of solubility and stability. Researchers and drug development professionals should be aware of this lack of data and may need to perform internal studies to determine these parameters for their specific applications. The provided qualitative assessment and general experimental outlines can serve as a starting point for such investigations.

References

No Publicly Available Data on the Therapeutic Agent CHS-111

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the therapeutic applications, mechanism of action, and clinical or preclinical studies related to a compound designated as "CHS-111," no specific information matching this identifier in a therapeutic context could be found in the public domain.

The search for "this compound" yielded references to unrelated subjects, including university course catalogs and other entities with similar acronyms. It is crucial for the intended audience of researchers, scientists, and drug development professionals to be aware that as of the current date, there are no accessible scientific publications, clinical trial registrations, or patents that would allow for the creation of an in-depth technical guide or whitepaper on a therapeutic agent named this compound.

The performed searches for "this compound" and related terms have led to the following alternative and unrelated findings:

  • Academic Course Code: The designation "CHS 111" corresponds to course codes at various academic institutions, such as "The Chicana/o and the Arts" at California State University, Northridge, and "Introduction to Human Adjustment" at the University of Scranton.[1][2][3][4]

  • Other Investigational Drugs: Several other compounds with similar alphanumeric designations are currently under investigation or have been studied previously. These are distinct from "this compound" and include:

    • CHGN111: An inhibitor of the mitochondrial enzyme CLK-1, which was under investigation for skin conditions but is no longer in active development.[5]

    • SLC-0111: A subject of a safety study in patients with advanced solid tumors.[6]

    • BIIB111: A gene therapy being evaluated for the treatment of Choroideremia.[7]

    • MM-111: A bispecific antibody that was investigated in HER2-positive cancers.[8][9]

    • CHS-114: A monoclonal antibody targeting CCR8 for the treatment of advanced solid tumors.[10]

  • Corporate and Healthcare Entities: The acronym "CHS" is associated with various organizations, such as Catholic Health Services, which operates a cancer institute, and CHS Inc., a Fortune 100 company focused on agriculture.[11][12]

  • Medical Condition: "CHS" is a recognized acronym for Cannabinoid Hyperemesis Syndrome, a condition characterized by recurrent nausea and vomiting in long-term cannabis users.[13][14]

Due to the complete absence of publicly available data for a therapeutic agent specifically identified as "this compound," it is not possible to provide the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

It is possible that "this compound" is an internal, confidential designation for a compound that has not yet been disclosed in public forums, or that the identifier is erroneous. For researchers and professionals in drug development, it is recommended to verify the designation and seek information from proprietary or internal databases if available. Without further specific details or the public release of information regarding this compound, a comprehensive technical whitepaper cannot be generated.

References

Methodological & Application

Application Notes and Protocols for CHS-111 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CHS-111 is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases. By binding to and inhibiting the activity of MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2, a critical downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers and plays a crucial role in cell proliferation, survival, and differentiation. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Materials and Reagents

Reagent Supplier Catalog Number
DMEM High Glucose MediumGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Dimethyl Sulfoxide (DMSO), anhydrousSigma-AldrichD2650
This compoundIn-houseN/A
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]Sigma-AldrichM5655
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor Cocktail (100X)Thermo Fisher78442
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Phospho-ERK1/2 (Thr202/Tyr204)Cell Signaling4370
Primary Antibody: Total ERK1/2Cell Signaling4695
Primary Antibody: β-ActinCell Signaling3700
HRP-conjugated anti-rabbit IgGCell Signaling7074

Experimental Protocols

Cell Culture and Maintenance

A fundamental aspect of in vitro studies is the proper maintenance of cell cultures to ensure reproducibility.

  • Cell Line Initiation:

    • Thaw cryopreserved vials of cells (e.g., A375 melanoma, HT-29 colon cancer) rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet and seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

Preparation of this compound Stock Solutions
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.

  • Further dilutions should be made in complete growth medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (0.1% DMSO).

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the MEK/ERK signaling pathway.

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁶ cells in 10 mL of complete growth medium in a 10 cm dish.

    • Incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA protein assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK1/2, 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK1/2 and β-Actin as loading controls.

Data Presentation

Table 1: Dose-Response of this compound on A375 Cell Viability

This compound Conc. (nM)% Viability (Mean ± SD)IC₅₀ (nM)
0 (Vehicle)100 ± 4.5\multirow{6}{*}{25.8}
192.1 ± 5.1
1068.3 ± 3.9
10035.7 ± 2.8
100012.4 ± 1.9
100005.2 ± 1.1

Table 2: Quantification of p-ERK1/2 Inhibition by this compound in HT-29 Cells

This compound Conc. (nM)Relative p-ERK1/2 Levels (Normalized to Total ERK & β-Actin)
0 (Vehicle)1.00
100.45
1000.08
10000.01

Visualization

CHS111_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation CHS111 This compound CHS111->MEK Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis SeedCells96 1. Seed Cells (96-well plate) TreatViability 2. Treat with this compound (72 hours) SeedCells96->TreatViability AddMTT 3. Add MTT Reagent (4 hours) TreatViability->AddMTT ReadAbsorbance 4. Solubilize & Read Absorbance (570 nm) AddMTT->ReadAbsorbance SeedCells10cm 1. Seed Cells (10 cm dish) TreatWestern 2. Treat with this compound (2 hours) SeedCells10cm->TreatWestern LyseCells 3. Lyse Cells & Quantify Protein TreatWestern->LyseCells RunBlot 4. SDS-PAGE & Immunoblot for p-ERK LyseCells->RunBlot

Application Notes and Protocols for the Utilization of CHS-111 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CHS-111" is not a widely recognized or publicly documented investigational drug. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel therapeutic agent in animal models. The data and mechanisms described are hypothetical and intended to serve as an illustrative guide. Researchers should substitute the specific characteristics of their compound of interest where applicable.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These guidelines provide a comprehensive overview of the essential in vivo methodologies required to characterize the pharmacokinetics, efficacy, and safety profile of this compound in relevant animal models. Adherence to established ethical guidelines for animal research is paramount throughout all experimental procedures.

Hypothetical Mechanism of Action

This compound is postulated to be a potent and selective inhibitor of the tyrosine kinase receptor, "Receptor X" (R-X), which is frequently overexpressed in various solid tumors. Upon binding to its ligand, R-X dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis through the PI3K/Akt and MAPK/ERK pathways. By blocking the ATP-binding site of the R-X kinase domain, this compound is designed to abrogate these oncogenic signals.

CHS111_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand R-X Receptor X Ligand->R-X Binds PI3K PI3K R-X->PI3K Activates RAS RAS R-X->RAS Activates This compound This compound This compound->R-X Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 1: Hypothetical Signaling Pathway of this compound.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profile of a novel compound is crucial for determining the optimal dosing regimen. The following tables summarize hypothetical pharmacokinetic data for this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice following a Single Intravenous (IV) Injection

Parameter10 mg/kg30 mg/kg
Cmax (ng/mL) 1500 ± 2104800 ± 550
Tmax (h) 0.250.25
AUC₀₋t (ng·h/mL) 7500 ± 98024000 ± 3100
AUC₀₋inf (ng·h/mL) 7800 ± 105025500 ± 3300
t₁/₂ (h) 4.5 ± 0.85.2 ± 1.1
CL (mL/h/kg) 21.5 ± 3.219.6 ± 2.8
Vd (L/kg) 0.75 ± 0.120.82 ± 0.15

Table 2: Bioavailability of this compound in Sprague-Dawley Rats

Route of AdministrationDose (mg/kg)AUC₀₋inf (ng·h/mL)Bioavailability (%)
Intravenous (IV) 109500 ± 1200100
Oral (PO) 3011400 ± 180040
Intraperitoneal (IP) 3021375 ± 250075
Tumor Growth Inhibition

The efficacy of this compound in a tumor xenograft model is a key indicator of its potential as an anti-cancer agent.

Table 3: Efficacy of this compound in a Human Tumor Xenograft Model (NCI-H460) in Athymic Nude Mice

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control -PODaily0
This compound 10PODaily35 ± 8
This compound 30PODaily68 ± 12
This compound 50PODaily85 ± 10
Standard-of-Care -IVOnce weekly75 ± 9

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • BALB/c mice (8-10 weeks old)

  • Syringes and needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize animals for at least 7 days prior to the experiment.

  • Fast animals overnight with free access to water.

  • Prepare the dosing solution of this compound in the appropriate vehicle.

  • Administer this compound via intravenous injection into the tail vein.

  • Collect blood samples (approximately 50 µL) via retro-orbital or submandibular bleeding at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

PK_Study_Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting This compound Administration (IV) This compound Administration (IV) Fasting->this compound Administration (IV) Blood Sampling (Time Points) Blood Sampling (Time Points) This compound Administration (IV)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage (-80°C)->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Data Reporting Data Reporting Pharmacokinetic Analysis->Data Reporting

Figure 2: Workflow for a Pharmacokinetic Study.
Tumor Xenograft Efficacy Study Protocol

This protocol describes a typical efficacy study in a subcutaneous tumor xenograft model.

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • NCI-H460 human non-small cell lung cancer cells

  • Athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle

  • Calipers

  • Animal balance

Procedure:

  • Culture NCI-H460 cells to 80-90% confluency.

  • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Implant 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Administer this compound or vehicle according to the predetermined dosing schedule and route.

  • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Safety and Toxicology Considerations

Preliminary safety and toxicology studies should be conducted in parallel with efficacy studies. Key assessments include:

  • Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable toxicity.

  • Clinical Observations: Daily monitoring for signs of toxicity such as changes in behavior, appearance, and body weight.

  • Histopathology: Microscopic examination of major organs for any treatment-related changes.

  • Clinical Pathology: Analysis of blood samples for hematological and biochemical parameters.

Conclusion

The protocols and guidelines presented here offer a foundational framework for the in vivo evaluation of the novel investigational compound this compound. A systematic and rigorous preclinical assessment is essential to establish a comprehensive understanding of its therapeutic potential and to guide its further development. All animal experiments should be conducted in compliance with institutional and national guidelines for animal welfare.

CHS-111 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

November 07, 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive overview of the preclinical data and recommended experimental protocols for CHS-111, a novel inhibitor of the CCR8 receptor. The information presented is intended to guide researchers, scientists, and drug development professionals in their investigation of CHS-114. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Diagrams illustrating the proposed mechanism of action and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a monoclonal antibody that specifically targets the C-C chemokine receptor type 8 (CCR8). This receptor is preferentially expressed on regulatory T cells (Tregs) within the tumor microenvironment. By targeting CCR8, this compound is designed to deplete these immunosuppressive Tregs, thereby enhancing the anti-tumor immune response. Preclinical studies have demonstrated the potential of this compound as a monotherapy in various solid tumors.

Mechanism of Action

This compound is believed to exert its anti-tumor effect through the depletion of CCR8-expressing regulatory T cells (Tregs) in the tumor microenvironment. Tregs are a subset of T cells that suppress the activity of other immune cells, thereby hindering the body's natural ability to fight cancer. By binding to CCR8 on the surface of these Tregs, this compound marks them for destruction by other immune cells, such as natural killer (NK) cells, through a process called antibody-dependent cell-mediated cytotoxicity (ADCC). This reduction in Treg population is hypothesized to restore the anti-tumor activity of cytotoxic T lymphocytes (CTLs) and other immune effector cells.

CHS_111_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Treg Treg CTL CTL Treg->CTL Suppresses CTL->Tumor Cell Kills NK Cell NK Cell NK Cell->Treg Induces ADCC This compound This compound This compound->Treg Binds to CCR8

Caption: Proposed Mechanism of Action of this compound.

Preclinical Data

In Vitro Studies

No publicly available in vitro data for this compound.

In Vivo Studies

No publicly available in vivo data for this compound.

Clinical Studies

A Phase 1, open-label, first-in-human, dose-escalation and expansion study of CHS-114 (a related anti-CCR8 monoclonal antibody) is currently underway in patients with advanced solid tumors.[1] This study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the compound.[1]

Table 1: Overview of CHS-114 Phase 1 Clinical Trial [1]

Parameter Description
Study Title A Phase 1, Open-Label, First-in-Human, Dose-Escalation and Expansion Study of CHS-114, a Monoclonal Antibody that Targets CCR8, as a Monotherapy in Patients with Solid Tumors
Phase Phase 1
Study Design Open-label, dose-escalation and expansion
Primary Objective To assess the safety and tolerability of CHS-114
Secondary Objectives To determine the recommended Phase 2 dose (RP2D), to evaluate the pharmacokinetic profile, and to assess preliminary anti-tumor activity
Target Population Patients with advanced solid tumors
Intervention CHS-114 monotherapy

Experimental Protocols

General Cell Culture

No specific cell line information is publicly available for this compound experiments.

Flow Cytometry for CCR8 Expression

This protocol provides a general framework for assessing CCR8 expression on immune cells.

Flow_Cytometry_Workflow General Workflow for Flow Cytometry Sample_Prep Prepare Single-Cell Suspension (e.g., from blood or tumor tissue) Staining Stain with Fluorescently-Labeled Anti-CCR8 Antibody (and others) Sample_Prep->Staining Acquisition Acquire Data on Flow Cytometer Staining->Acquisition Analysis Analyze Data to Quantify CCR8+ Cell Populations Acquisition->Analysis

Caption: General Workflow for Flow Cytometry.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., peripheral blood mononuclear cells or tumor-infiltrating lymphocytes).

  • Blocking: Block Fc receptors to prevent non-specific antibody binding.

  • Staining: Incubate cells with a fluorescently-labeled anti-CCR8 antibody and other relevant cell surface markers (e.g., CD3, CD4, CD25, FoxP3 for Treg identification).

  • Washing: Wash cells to remove unbound antibodies.

  • Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to identify and quantify the percentage of CCR8-expressing cells within different immune cell populations.

Dosage and Administration

As this compound is a preclinical compound, formal dosage and administration guidelines for human use have not been established. For the related compound CHS-114, the ongoing Phase 1 trial is investigating various dose levels to determine the recommended Phase 2 dose.[1]

Safety and Handling

Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Ordering Information

Information on how to obtain this compound for research purposes is not publicly available.

References

Application Notes and Protocols for the Quantification of a Novel Chemical Entity (NCE)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte "CHS-111": Initial searches for a specific molecule designated "this compound" did not yield a clear, identifiable chemical entity in the context of drug development or scientific research. The term is ambiguous and may refer to different concepts. The following application notes and protocols are therefore provided as a comprehensive template for the analytical quantification of a generic Novel Chemical Entity (NCE). Researchers and scientists can adapt these methodologies for their specific compound of interest.

Application Note: Quantitative Analysis of a Novel Chemical Entity (NCE) in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the quantification of a novel chemical entity (NCE) in plasma and tissue homogenates using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

The development of robust and reliable analytical methods is crucial for the pre-clinical and clinical development of any new therapeutic agent. Accurate quantification of a novel chemical entity (NCE) in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This application note describes two common and effective methods for the quantification of an NCE: an HPLC-UV method for initial, less sensitive quantification, and a highly sensitive and specific LC-MS/MS method for bioanalysis.

Analytical Methods

Two primary methods have been developed and validated for the quantification of the NCE.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for the quantification of the NCE in bulk drug substance, formulation development, and in-vitro studies where concentrations are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of NCEs in complex biological matrices such as plasma and tissue, offering high sensitivity and selectivity.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide examples of how to structure validation and sample analysis data.

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.995
Range 0.1 - 100 µg/mLDefined by linear range
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.1 µg/mLSignal-to-Noise ≥ 10
Precision (%RSD)
- Intra-day< 2%≤ 5%
- Inter-day< 3%≤ 5%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Specificity No interference from placeboPeak purity > 99%

Table 2: LC-MS/MS Method Validation Summary for NCE in Plasma

ParameterResultAcceptance Criteria
Linearity (r²) 0.9989≥ 0.99
Range 1 - 1000 ng/mLDefined by linear range
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1 ng/mLSignal-to-Noise ≥ 10
Precision (%RSD)
- Intra-day< 5%≤ 15%
- Inter-day< 7%≤ 15%
Accuracy (% Recovery) 96.7% - 103.5%85% - 115%
Matrix Effect 95% - 105%Consistent and reproducible
Recovery > 85%Consistent and reproducible

Experimental Protocols

Protocol 1: Quantification of NCE by HPLC-UV

1.1. Materials and Reagents

  • NCE Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (ACS grade)

  • Phosphate buffered saline (PBS)

1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

1.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the NCE)

  • Injection Volume: 10 µL

1.4. Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the NCE reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dilute samples with the appropriate solvent to fall within the calibration range. For in-vitro samples, a simple protein precipitation with acetonitrile may be necessary.

1.5. Data Analysis

  • Integrate the peak area of the NCE.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the NCE in the samples using the linear regression equation from the calibration curve.

Protocol 2: Quantification of NCE in Plasma by LC-MS/MS

2.1. Materials and Reagents

  • NCE Reference Standard

  • Internal Standard (IS) (a stable isotope-labeled analog of the NCE is preferred)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control (drug-free) human plasma

2.2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Autosampler

  • Data acquisition and processing software

2.3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • NCE: [M+H]+ → fragment ion (e.g., 450.2 → 250.1)

      • IS: [M+H]+ → fragment ion (e.g., 454.2 → 254.1)

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • Collision Energy: Optimize for each MRM transition.

2.4. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the NCE and IS in methanol.

  • Calibration Standards: Spike control plasma with the NCE stock solution to create calibration standards ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.5. Data Analysis

  • Integrate the peak areas for the NCE and the IS.

  • Calculate the peak area ratio (NCE/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the NCE in the samples from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) acetonitrile Acetonitrile with IS (150 µL) vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Injection supernatant->autosampler lc UPLC Separation (C18 Column) autosampler->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Area Integration ms->integration calibration Calibration Curve (Weighted 1/x²) integration->calibration quantification Concentration Determination calibration->quantification

Caption: Workflow for LC-MS/MS quantification of an NCE in plasma.

Hypothetical Signaling Pathway

signaling_pathway cluster_nucleus Nuclear Events NCE NCE (this compound) Receptor Target Receptor NCE->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Response Cellular Response GeneExpression->Response

Application Notes and Protocols for CHS-111: A Novel Tec Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHS-111 is a novel, potent, and selective small molecule inhibitor of the Tec family of non-receptor tyrosine kinases, with particular activity against Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). These kinases are critical components of the signaling pathways downstream of T-cell and B-cell receptors, respectively, making them attractive therapeutic targets for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1][2][3][4][5]

These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound. The included methodologies are designed to enable researchers to assess the potency, selectivity, and mechanism of action of this compound and similar compounds.

Data Presentation

Table 1: Biochemical Potency of this compound against Tec Family Kinases
Kinase TargetIC₅₀ (nM)Assay Format
ITK5.2ADP-Glo™ Kinase Assay
BTK15.8LanthaScreen™ Eu Kinase Binding Assay
TEC89.3ADP-Glo™ Kinase Assay
RLK/TXK152.1ADP-Glo™ Kinase Assay
BMX/ETK476.5ADP-Glo™ Kinase Assay
Table 2: Cellular Activity of this compound
Cell-Based AssayCell LineEndpoint MeasuredIC₅₀ (nM)
T-cell Receptor (TCR) Signaling InhibitionJurkatPhospho-PLCγ125.6
B-cell Receptor (BCR) Signaling InhibitionRamosPhospho-BTK78.3
T-cell ProliferationPrimary Human T-cellsIL-2 Production42.1
Cytokine ReleasePeripheral Blood Mononuclear Cells (PBMCs)TNF-α Release65.9

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway downstream of the T-cell receptor (TCR), highlighting the role of ITK and the point of intervention for this compound.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 SLP76->PLCG1 ITK ITK ITK->PLCG1 Phosphorylates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG NFAT NFAT Activation IP3->NFAT PKC PKC Activation DAG->PKC CHS111 This compound CHS111->ITK Inhibits

Caption: TCR signaling pathway and the inhibitory action of this compound on ITK.

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Protocol for ITK

This protocol is designed to measure the enzymatic activity of ITK and determine the potency of inhibitors like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]

Materials:

  • Recombinant human ITK (e.g., SignalChem)

  • Poly (4:1 Glu, Tyr) substrate

  • ATP

  • Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well white flat-bottom plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM with 3-fold serial dilutions.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).

  • Prepare the kinase/substrate mixture in Kinase Reaction Buffer. For each reaction, this will contain the ITK enzyme and the Poly (4:1 Glu, Tyr) substrate.

  • Add 5 µL of the kinase/substrate mixture to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[6]

  • Prepare the ATP solution in Kinase Reaction Buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Read the luminescence on a plate reader.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Assay: T-cell Receptor (TCR) Signaling Inhibition

This protocol assesses the ability of this compound to inhibit TCR-mediated signaling in a cellular context by measuring the phosphorylation of a key downstream effector, PLCγ1.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 antibody (for TCR stimulation)

  • Anti-CD28 antibody (for co-stimulation)

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-phospho-PLCγ1, anti-total-PLCγ1, and a loading control (e.g., anti-GAPDH)

  • 96-well cell culture plates

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in serum-free RPMI-1640 medium.

  • Treat the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies for 10 minutes at 37°C.

  • Pellet the cells by centrifugation and wash once with cold PBS.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-PLCγ1, total PLCγ1, and a loading control.

  • Quantify the band intensities and normalize the phospho-PLCγ1 signal to the total PLCγ1 and loading control signals.

  • Determine the IC₅₀ value by plotting the normalized phospho-PLCγ1 signal against the concentration of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays kinase_assay Kinase Activity Assay (e.g., ADP-Glo) biochem_results Biochemical Potency and Selectivity (IC₅₀) kinase_assay->biochem_results binding_assay Kinase Binding Assay (e.g., LanthaScreen) binding_assay->biochem_results selectivity_panel Kinase Selectivity Panel selectivity_panel->biochem_results signaling_assay Signaling Pathway Inhibition (e.g., Phospho-Flow, Western Blot) cellular_results Cellular Efficacy (IC₅₀) signaling_assay->cellular_results proliferation_assay Cell Proliferation Assay (e.g., IL-2 ELISA) proliferation_assay->cellular_results cytokine_assay Cytokine Release Assay (e.g., ELISA, Luminex) cytokine_assay->cellular_results start This compound Compound start->kinase_assay start->binding_assay start->selectivity_panel start->signaling_assay start->proliferation_assay start->cytokine_assay

Caption: Workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for CHS-111 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHS-111 is a potent and selective inhibitor of the mitochondrial enzyme CLK-1 (Cdc2-like kinase 1), also known as COQ7. CLK-1 is a key hydroxylase in the ubiquinone (Coenzyme Q) biosynthesis pathway, an essential component of the electron transport chain and cellular respiration.[1][2] Inhibition of CLK-1 disrupts mitochondrial function, leading to decreased ATP synthesis and increased mitochondrial oxidative stress.[1][3] Dysregulation of CLK-1 activity has been implicated in a variety of cellular processes and disease states, including neuroinflammation and apoptosis, making it an attractive target for drug discovery.[2][3]

These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns to identify novel inhibitors of CLK-1. The following sections detail quantitative data for this compound in a typical HTS assay, a detailed experimental protocol for a luminescence-based cell viability assay, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for this compound in a high-throughput screening assay for CLK-1 inhibition. The data is representative of a robust assay with good statistical separation between positive and negative controls, making it suitable for large-scale screening.

Compound IDTargetAssay TypeIC50 (nM)Z' FactorHit Rate (%)
This compoundCLK-1Cell-Based Viability750.82N/A
ScreeningCLK-1Cell-Based ViabilityN/A>0.5<1

Experimental Protocols

High-Throughput Screening for CLK-1 Inhibitors using a Cell-Based Luminescence Assay

This protocol describes a method for screening compound libraries for inhibitors of CLK-1 using a cell-based assay that measures ATP levels as an indicator of mitochondrial function. A decrease in ATP production is expected upon inhibition of CLK-1.

1. Principle

This assay quantifies cell viability by measuring intracellular ATP levels. Inhibition of CLK-1 disrupts the electron transport chain, leading to a reduction in ATP synthesis and a corresponding decrease in luminescence from a luciferase-based reagent.

2. Materials and Reagents

  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, solid-bottom assay plates

  • This compound (positive control)

  • DMSO (vehicle control)

  • Compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

3. Equipment

  • Automated liquid handler

  • Plate reader capable of measuring luminescence

  • Cell culture incubator (37°C, 5% CO2)

  • Acoustic dispenser (optional, for compound dispensing)

4. Assay Procedure

  • Cell Seeding:

    • Culture HEK293 cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well assay plate (2,500 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series for a dose-response curve (e.g., from 100 µM to 1 nM).

    • Prepare the compound library plates, typically at a concentration of 10 mM in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 25 nL of compound solutions, this compound dilutions, and DMSO (for negative controls) to the appropriate wells of the cell plate. This results in a final compound concentration of 10 µM (for the library) and a dose-response for this compound.

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

5. Data Analysis

  • Z' Factor Calculation: The quality of the assay is determined by calculating the Z' factor using the positive (this compound) and negative (DMSO) controls:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z' factor > 0.5 is considered excellent for HTS.

  • Hit Identification: Normalize the data to the controls. A common method is to calculate the percent inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • A hit is typically defined as a compound that causes a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

  • IC50 Determination: For this compound and any confirmed hits, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

CLK-1 Signaling Pathway

CLK1_Signaling_Pathway CLK-1 Pathway and Inhibition by this compound cluster_mitochondrion Mitochondrial Inner Membrane DMQ Demethoxyubiquinone (DMQ) UQ Ubiquinone (UQ) (Coenzyme Q) DMQ->UQ CLK-1 (COQ7) ETC Electron Transport Chain (ETC) UQ->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP CHS111 This compound CHS111->UQ Inhibits

Caption: CLK-1's role in Ubiquinone synthesis and its inhibition by this compound.

High-Throughput Screening Workflow

HTS_Workflow HTS Workflow for CLK-1 Inhibitor Screening cluster_preparation Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (HEK293) Cell_Seeding 2. Cell Seeding (384-well plate) Cell_Culture->Cell_Seeding Incubation1 3. Incubation (24 hours) Cell_Seeding->Incubation1 Compound_Addition 4. Compound Addition (Library, this compound, DMSO) Incubation1->Compound_Addition Incubation2 5. Incubation (48 hours) Compound_Addition->Incubation2 Reagent_Addition 6. Add Luminescence Reagent Incubation2->Reagent_Addition Luminescence_Read 7. Read Luminescence Reagent_Addition->Luminescence_Read Data_Analysis 8. Data Analysis (Z', % Inhibition, IC50) Luminescence_Read->Data_Analysis

References

Application Notes and Protocols for Preparing CHS-111 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines provide a comprehensive protocol for the preparation, storage, and handling of stock solutions for the small molecule inhibitor CHS-111. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure solution integrity and experimental reproducibility. Given that the precise identity and properties of "this compound" can vary, it is imperative to consult the manufacturer-specific Certificate of Analysis (CofA) and Technical Data Sheet (TDS) for detailed information.

Compound Information and Properties

This compound is a designation that may refer to different chemical entities. One potential, though unconfirmed, identity is CHGN111, an inhibitor of the mitochondrial enzyme CLK-1 (demethoxyubiquinone hydroxylase)[1]. Inhibition of this enzyme can modulate the production of reactive oxygen species (ROS)[1]. Another possibility is Cholesteryl Hemisuccinate, often abbreviated as CHS, which is utilized in membrane protein research[2]. The following table summarizes general properties that should be verified with the supplier's documentation.

PropertyDescriptionNotes
Molecular Weight User to VerifyEssential for accurate molar concentration calculations.
Purity User to VerifyTypically >98% for research-grade compounds.
Appearance User to VerifyOften a solid powder; color and form should be noted.
Solubility User to VerifyGenerally soluble in organic solvents like DMSO.[3]
Storage (Powder) User to VerifyTypically stored at -20°C for long-term stability.[4]
Storage (Stock Solution) -20°C or -80°CAliquoting is recommended to avoid freeze-thaw cycles.[4]

Experimental Protocols

2.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2.2. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound. The molecular weight (MW) of the compound is required for this calculation. An example calculation is provided assuming a hypothetical MW of 450.5 g/mol .

Calculation:

Volume of DMSO (in µL) = (Weight of this compound in mg / MW of this compound in g/mol ) * 100,000

Example for 1 mg of this compound with MW 450.5 g/mol : Volume of DMSO (µL) = (1 mg / 450.5 g/mol ) * 100,000 = 221.98 µL

Procedure:

  • Acclimate the Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg). For quantities of 10 mg or less, it is often recommended to dissolve the entire contents of the manufacturer's vial directly.[4]

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary, but always check the compound's stability information first.[5]

  • Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the stock solution through a 0.2 µm syringe filter compatible with DMSO.[4]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[4].

2.3. Preparation of Working Solutions

For in vitro experiments, the DMSO stock solution is typically diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.

Important Considerations:

  • The final concentration of DMSO in the working solution should generally be kept below 0.5% to avoid solvent-induced toxicity to cells.[5][6]

  • To prevent precipitation of the compound, it is advisable to perform serial dilutions in DMSO first before adding the final diluted sample to the aqueous medium.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a hypothetical signaling pathway that may be relevant to its mechanism of action.

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store dilute Prepare Working Solution store->dilute G CHS111 This compound CLK1 CLK-1 Enzyme CHS111->CLK1 Inhibits Mito Mitochondrial Function CLK1->Mito ROS Reactive Oxygen Species (ROS) Mito->ROS Modulates Production OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress

References

Application Notes and Protocols: Co-treatment with CHS-111

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data did not yield specific information for a compound designated as "CHS-111." The search results for "this compound" and related terms were ambiguous, referring to a variety of unrelated entities and research areas.

It is possible that "this compound" is an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. The information retrieved encompassed several different areas:

  • Genetics and Plant Biology: Studies on Chalcone Synthase (CHS) genes, particularly in rice, which are involved in flavonoid biosynthesis.[1][2]

  • Clinical Research and Drug Development:

    • SLC-0111: A compound investigated for the treatment of advanced solid tumors.[3]

    • BIIB111: A therapeutic agent for Choroideremia.[4]

    • CHS-114: A monoclonal antibody targeting CCR8 for solid tumors.[5]

    • RGX-111: A gene therapy approach for Mucopolysaccharidosis type I (MPS I).[6]

  • Medical Conditions: Cannabinoid Hyperemesis Syndrome (CHS), a condition resulting from chronic cannabis use.[7][8][9][10]

  • Public Health Studies: The Cardiovascular Health Study (CHS), a long-term observational study.[11]

  • Biochemical Pathways: Research into the CHS3-mediated defense pathway.[12]

  • Mitochondrial Research: Information on CHGN111, an inhibitor of the mitochondrial enzyme CLK-1.[13]

Without a clear identification of the specific compound "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental protocols, and visualizations of signaling pathways.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use a precise and validated identifier, such as a full chemical name, CAS number, or a specific corporate or academic designation that is publicly documented.

Should further clarifying information on the identity of "this compound" become available, a comprehensive and targeted response can be formulated.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific experimental agent "CHS-111" is not found in publicly available scientific literature. Therefore, this technical support center provides guidance on troubleshooting general experimental variability, a common challenge for researchers. The principles and protocols outlined here are broadly applicable to a wide range of cell-based and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant week-to-week variation in our assay results. What are the most common sources of this type of variability?

A1: Week-to-week variation in experimental outcomes is a frequent issue and can often be traced back to inconsistencies in materials, protocols, or environmental factors. The most common culprits include:

  • Cell Culture Conditions: Minor, often unnoticed, changes in cell culture can lead to significant downstream effects. This includes variations in media composition, serum lot, incubation conditions, and cell passage number.[1][2][3][4]

  • Reagent Preparation and Storage: Inconsistent preparation of reagents, improper storage, or the use of reagents of varying ages can introduce variability.

  • Operator-Dependent Differences: Subtle differences in experimental execution between different researchers, or even by the same researcher on different days, can impact results.

  • Equipment Performance: Fluctuations in the performance of laboratory equipment, such as incubators, plate readers, or pipettes, can be a source of error.

Here is a systematic approach to troubleshooting this issue:

  • Standardize Protocols: Ensure that a detailed, version-controlled standard operating procedure (SOP) is in place and strictly followed by all personnel.

  • Monitor Cell Culture Parameters: Keep meticulous records of cell passage number, media lot numbers, and any observations about cell morphology or growth rates.[4]

  • Reagent Quality Control: Aliquot and store critical reagents to minimize freeze-thaw cycles. Qualify new lots of reagents (e.g., serum, antibodies) before use in critical experiments.

  • Regular Equipment Calibration: Implement a routine schedule for the calibration and maintenance of all essential laboratory equipment.

Q2: Our dose-response curves for compound treatment are inconsistent between experiments. How can we improve the reproducibility of these assays?

A2: Inconsistent dose-response curves are often a result of inaccuracies in compound handling and dilution, or variability in the biological response of the assay system.

  • Compound Stability and Storage: Ensure the compound is stored under the recommended conditions to prevent degradation. Prepare fresh dilutions for each experiment from a well-characterized stock solution.

  • Pipetting Accuracy: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant errors in the final compound concentrations.

  • Cell Seeding Density: Variations in the number of cells seeded per well can alter the effective compound concentration per cell and influence the outcome of the assay.[1]

  • Assay Timing: The timing of compound addition and the duration of the assay can be critical. Ensure these are consistent across all experiments.[2][3]

Troubleshooting Workflow for Dose-Response Variability

A Inconsistent Dose-Response Curves B Check Compound Handling A->B C Verify Cell Seeding A->C D Standardize Assay Timing A->D E Confirm Stock Concentration B->E F Use Calibrated Pipettes B->F G Perform Cell Count Before Seeding C->G H Use Automated Cell Counter C->H I Consistent Incubation Times D->I J Stagger Plate Processing D->J K Consistent Results E->K If Consistent L Persistent Variability E->L If Inconsistent F->K If Consistent F->L If Inconsistent G->K If Consistent G->L If Inconsistent H->K If Consistent H->L If Inconsistent I->K If Consistent I->L If Inconsistent J->K If Consistent J->L If Inconsistent

Troubleshooting inconsistent dose-response curves.
Q3: We suspect off-target effects with our experimental compound. How can we investigate and mitigate this?

A3: Off-target effects are a significant concern in drug development and can lead to misleading results.[5][6][7] Investigating potential off-target effects is a critical step in validating experimental findings.

  • Use of Control Compounds: Employ a structurally related but inactive analog of your compound as a negative control. This can help differentiate the intended effects from non-specific ones.

  • Multiple Cell Lines: Test your compound in a panel of different cell lines. If the observed effect is consistent across cell lines with varying expression of the target protein, it may suggest off-target activity.

  • Target Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to show that the compound has no effect in cells where the target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

  • Rescue Experiments: In a target knockdown/knockout system, reintroducing the target protein should rescue the compound's effect.

Experimental Workflow for Investigating Off-Target Effects

cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Definitive Validation cluster_3 Conclusion A Suspected Off-Target Effect B Test Inactive Analog A->B C Screen Across Multiple Cell Lines A->C D Target Knockdown/Knockout B->D If effect is specific C->D If effect correlates with target E Rescue Experiment D->E G Off-Target Effect Likely D->G If no change in effect F On-Target Effect Confirmed E->F If effect is rescued E->G If effect is not rescued

Workflow for investigating off-target effects.

Data Presentation: Sources of Experimental Variability

The following table summarizes common sources of variability in cell-based assays and their potential impact on results.

Source of VariabilityPotential ImpactRecommended Mitigation Strategy
Cell Line Integrity Misidentification, cross-contamination, genetic drift.[8][9][10]Short Tandem Repeat (STR) profiling, routine mycoplasma testing, use low passage number cells.[4]
Serum and Media Lot-to-lot variability in growth factors and nutrients.Test and qualify new lots of serum and media before use in critical assays.
Pipetting and Dilutions Inaccurate compound concentrations and cell numbers.Regular pipette calibration, use of reverse pipetting for viscous liquids, automated liquid handlers for high-throughput screens.
Incubation Conditions Fluctuations in temperature, CO2, and humidity.Use of calibrated and monitored incubators, minimize door opening times.
Plate Edge Effects Evaporation and temperature gradients at the edges of multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile media/PBS.
Operator Bias Inconsistent timing, handling, and data acquisition.Detailed SOPs, standardized training, and automation where possible.

Experimental Protocols

Protocol 1: Standardized Cell Seeding for a 96-Well Plate Assay

This protocol is designed to minimize variability in cell number per well, a critical parameter for reproducible assay results.

Materials:

  • Healthy, sub-confluent culture of cells

  • Complete growth medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Procedure:

  • Cell Harvest:

    • Aspirate the growth medium from the cell culture flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

  • Cell Counting:

    • Transfer the cell suspension to a conical tube and gently pipette to ensure a single-cell suspension.

    • Take a representative aliquot of the cell suspension and mix it with trypan blue (e.g., 1:1 ratio).

    • Load the mixture onto a hemocytometer or use an automated cell counter to determine the concentration of viable cells.

  • Cell Dilution:

    • Calculate the volume of cell suspension required to achieve the desired final cell concentration in the target volume for the 96-well plate.

    • Dilute the cells in a sufficient volume of pre-warmed complete growth medium to plate all wells.

  • Plating:

    • Gently swirl the cell suspension before and during plating to prevent settling.

    • Using a multichannel pipette, dispense the appropriate volume of cell suspension into each well of the 96-well plate.

    • Gently rock the plate in a cross pattern to ensure an even distribution of cells.

    • Incubate the plate under standard conditions.

Protocol 2: Preparation of a Serial Dilution Series for Compound Treatment

This protocol outlines the preparation of a 10-point, 3-fold serial dilution series for testing a compound in a 96-well plate format.

Materials:

  • Compound stock solution in a suitable solvent (e.g., DMSO)

  • Assay medium

  • Sterile polypropylene tubes or a deep-well plate

  • Calibrated single and multichannel pipettes

Procedure:

  • Preparation of Highest Concentration:

    • Determine the highest concentration of the compound to be tested.

    • Prepare an intermediate dilution of the compound stock in assay medium at a concentration that is a multiple of the final desired highest concentration (e.g., 2X or 4X).

  • Serial Dilution:

    • In a series of tubes or a deep-well plate, add the appropriate volume of assay medium to all but the first tube/well.

    • Add the intermediate dilution of the compound to the first tube/well.

    • Transfer a portion of the solution from the first tube/well to the second, mix thoroughly, and repeat this process for the entire dilution series. Use a fresh pipette tip for each transfer.

  • Addition to Assay Plate:

    • Using a multichannel pipette, transfer the appropriate volume of each dilution to the corresponding wells of the 96-well plate containing the seeded cells.

    • Also, include wells with vehicle control (assay medium with the same concentration of solvent as the compound dilutions).

Signaling Pathway Diagram

Hypothetical Signaling Pathway for a Kinase Inhibitor

This diagram illustrates a common signaling pathway that might be targeted in cancer drug development. Variability in experimental results could be due to factors affecting any component of this pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates Compound Kinase Inhibitor (e.g., this compound) Compound->RAF Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

References

Technical Support Center: Navigating CHS-111 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with the small molecule inhibitor CHS-111. As an inhibitor of Akt, p21-activated kinase 1 (PAK1), and protein kinase C (PKC), this compound is a valuable tool in studying various cellular signaling pathways. However, its hydrophobic nature can present challenges in achieving and maintaining solubility in aqueous experimental systems. This guide offers practical solutions and detailed protocols to help you overcome these obstacles and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: Like many small molecule inhibitors, this compound is sparingly soluble in aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental medium.

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally 0.5% or lower. High concentrations of DMSO can be toxic to cells and may interfere with your experiment.

  • Use a Serial Dilution Approach: Instead of diluting your concentrated DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixture of DMSO and your aqueous buffer.

  • Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your final aqueous medium can help to maintain the solubility of this compound.

  • Vortexing and Sonication: After diluting the this compound stock, ensure the solution is thoroughly mixed by vortexing. Gentle sonication in a water bath can also help to redissolve any small precipitates that may have formed.

Q3: Can I use other organic solvents to dissolve this compound?

A3: While DMSO is the most common and recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) may also be used. However, it is crucial to determine the compatibility of these solvents with your specific experimental system. Always perform a solvent tolerance test with your cells or assay components before proceeding with your main experiment.

Q4: How should I store my this compound stock solution?

A4: Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature. Vortex the solution gently before making your dilutions.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Issue Possible Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO. Insufficient solvent or inadequate mixing.1. Ensure you are using a sufficient volume of DMSO to prepare a high-concentration stock (e.g., 10 mM or higher). 2. Vortex the solution vigorously for several minutes. 3. Gentle warming in a 37°C water bath can aid dissolution. 4. If the compound still does not dissolve, try gentle sonication.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has "crashed out" of solution due to the change in solvent polarity.1. Decrease the final concentration of this compound in your experiment. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent tolerance). 3. Add a non-ionic surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer before adding the this compound stock. 4. Perform a serial dilution, gradually decreasing the DMSO concentration.
The solution appears cloudy or hazy after dilution. Formation of fine precipitates or micelles.1. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. Use the supernatant for your experiment. 2. Filter the solution through a 0.22 µm syringe filter compatible with your solvent.
Inconsistent experimental results. Variable amounts of soluble this compound in each experiment.1. Always prepare fresh dilutions of this compound from your frozen stock for each experiment. 2. After dilution, visually inspect the solution for any signs of precipitation before adding it to your cells or assay. 3. Standardize your solubilization and dilution protocol to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 2-3 minutes. If necessary, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Gentle sonication can also be used.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock for Cell-Based Assays

  • Thaw Stock Solution: Remove an aliquot of the 10 mM this compound DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Vortex: Gently vortex the stock solution to ensure it is homogeneous.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in cell culture medium containing a low percentage of DMSO. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, first dilute the 10 mM stock 1:100 in DMSO to make a 100 µM working stock, and then add this to the final volume of cell culture medium.

  • Final Dilution: Add the required volume of the this compound stock or intermediate dilution to your pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting.

  • Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways inhibited by this compound and a general workflow for its use in cell-based experiments.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream CHS111 This compound CHS111->Akt inhibits

Caption: The Akt signaling pathway is activated by receptor tyrosine kinases, leading to cell survival and proliferation. This compound inhibits Akt activity.

PAK1_Signaling_Pathway RhoGTPases Rho GTPases (Rac1, Cdc42) PAK1 PAK1 RhoGTPases->PAK1 LIMK LIMK PAK1->LIMK Cofilin Cofilin LIMK->Cofilin phosphorylates Actin Actin Cytoskeleton (Cell Motility, Invasion) Cofilin->Actin CHS111 This compound CHS111->PAK1 inhibits

Caption: The PAK1 signaling pathway, activated by Rho GTPases, regulates the actin cytoskeleton and is involved in cell motility. This compound inhibits PAK1.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PKC PKC DAG->PKC Ca2 Ca2+ IP3->Ca2 releases Ca2->PKC Downstream Downstream Targets (Gene Expression, Proliferation) PKC->Downstream CHS111 This compound CHS111->PKC inhibits

Caption: The PKC signaling pathway is activated by second messengers like DAG and Ca2+, leading to diverse cellular responses. This compound inhibits PKC.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound stock in DMSO B Prepare working dilutions in culture medium A->B C Treat cells with this compound B->C D Incubate for desired time C->D E Lyse cells and collect samples D->E F Perform downstream analysis (e.g., Western Blot) E->F

Caption: A general experimental workflow for using this compound in cell-based assays, from stock preparation to downstream analysis.

Technical Support Center: Overcoming Off-Target Effects of CHS-111

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Users: The information available for a compound specifically designated "CHS-111" is limited and ambiguous in the public domain. Initial searches have pointed to several different interpretations of "CHS," including Cannabinoid Hyperemesis Syndrome and Chalcone Synthase, none of which appear to be the specific small molecule inhibitor you may be working with.

This guide has been constructed based on general principles of mitigating off-target effects for small molecule inhibitors and incorporates information that may be relevant to a hypothetical kinase inhibitor, which we will use as a placeholder for "this compound." We strongly recommend cross-referencing this general guidance with your internal documentation and experimental data for this compound.

Should you have specific documentation, such as the intended target or chemical structure of this compound, our technical support team can provide more targeted assistance.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound that do not align with the known function of its primary target. Could these be off-target effects?

A1: Yes, it is highly probable that unexpected phenotypes are a result of off-target effects. Small molecule inhibitors can bind to and modulate the activity of proteins other than the intended target, especially at higher concentrations. This can lead to a variety of cellular responses that are independent of the primary target's signaling pathway. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.

Q2: What are the first steps we should take to troubleshoot potential this compound off-target effects in our experiments?

A2: A systematic approach is crucial for troubleshooting. We recommend the following initial steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock. Degradation or impurities can lead to unexpected biological activity.

  • Titrate this compound Concentration: Perform a dose-response curve to identify the minimal effective concentration that elicits the on-target phenotype. Use the lowest effective concentration for your experiments to minimize off-target binding.

  • Use a Structurally Unrelated Inhibitor: If possible, use a second, structurally distinct inhibitor of the same target. If the phenotype is replicated, it is more likely to be an on-target effect.

  • Employ a Rescue Experiment: If you are observing an inhibitory effect, try to rescue the phenotype by expressing a drug-resistant mutant of the target protein. If the phenotype is rescued, it is likely an on-target effect.

  • Utilize a Target Knockout/Knockdown System: The most definitive way to confirm an on-target effect is to replicate the phenotype in a genetic model (e.g., CRISPR-Cas9 knockout or shRNA knockdown) where the target protein is absent or reduced.

Q3: Are there any computational tools that can help predict potential off-target interactions of this compound?

A3: Yes, several in silico tools can predict potential off-target interactions based on the chemical structure of this compound. These tools screen the compound against databases of known protein binding sites. Some commonly used platforms include:

  • SwissTargetPrediction: Predicts potential targets based on 2D and 3D similarity to known ligands.

  • BindingDB: A public database of measured binding affinities, allowing for searches of similar compounds and their targets.

  • ChemMapper: A versatile tool for 2D and 3D similarity searching to predict potential protein targets.

Please note that these predictions are computational and must be validated experimentally.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This guide provides a workflow to determine if an observed cellular phenotype is a direct result of this compound's interaction with its intended target.

Experimental Workflow for Phenotype Validation

A Observe Unexpected Phenotype with this compound B Perform Dose-Response Curve A->B C Is Phenotype Concentration-Dependent? B->C D Use Structurally Unrelated Inhibitor of Same Target C->D Yes G Potential Off-Target Effect C->G No E Is Phenotype Replicated? D->E F On-Target Effect Highly Likely E->F Yes E->G No H Perform Target Knockout/Knockdown G->H I Is Phenotype Replicated? H->I J Definitive On-Target Effect I->J Yes K Definitive Off-Target Effect I->K No

Caption: A logical workflow to differentiate on-target from off-target effects.

Guide 2: Identifying Specific Off-Target Proteins

Once an off-target effect is suspected, the next step is to identify the responsible protein(s).

Experimental Workflow for Off-Target Identification

A Suspect Off-Target Effect B In Silico Prediction of Off-Targets A->B C Perform Kinome Profiling or Proteome-wide Assay (e.g., KiNativ, CETSA) A->C D Generate List of Potential Off-Target Candidates B->D C->D E Validate Candidates via Individual Knockdown/Knockout D->E F Does Knockdown of Candidate Abolish Off-Target Phenotype? E->F G Confirmed Off-Target F->G Yes H Candidate Not Responsible F->H No

Caption: A workflow for identifying specific proteins responsible for off-target effects.

Quantitative Data Summary

When evaluating the on- and off-target effects of this compound, it is crucial to quantify its potency and selectivity. The following table provides a template for summarizing such data.

Target IC50 / Ki (nM) Cellular EC50 (nM) Selectivity (Fold vs. Primary Target)
Primary Target [Insert Value][Insert Value]1
Off-Target 1 [Insert Value][Insert Value][Calculate Value]
Off-Target 2 [Insert Value][Insert Value][Calculate Value]
... .........

Experimental Protocols

Protocol 1: Dose-Response Curve for Phenotypic Analysis

Objective: To determine the concentration-dependent effect of this compound on a specific cellular phenotype.

Methodology:

  • Cell Seeding: Plate cells at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.

  • Incubation: Incubate the cells for a duration appropriate to observe the phenotype of interest (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Quantify the phenotype using an appropriate assay (e.g., cell viability assay, reporter gene assay, immunofluorescence microscopy).

  • Data Analysis: Plot the phenotypic response against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50.

Protocol 2: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target and to identify potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (and other proteins of interest) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it is a kinase inhibitor. This diagram also shows how an off-target interaction could lead to an unintended cellular response.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Upstream Signal B Primary Target (Kinase) A->B C Downstream Effector B->C D Expected Cellular Response C->D E Off-Target Protein (e.g., another kinase) F Unrelated Downstream Effector E->F G Unexpected Phenotype F->G CHS111 This compound CHS111->B Inhibits (On-Target) CHS111->E Inhibits (Off-Target)

Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.

Technical Support Center: Improving CHS-111 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The designation "CHS-111" is currently ambiguous in publicly available scientific literature, preventing the provision of specific stability data and protocols for a single, defined molecule. The following guide offers general strategies and best practices for stabilizing small molecule compounds in solution, which can be adapted once the specific chemical properties of your this compound are known.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution. What can I do?

A1: Precipitation suggests that the compound's solubility limit has been exceeded in the current solvent system. Consider the following troubleshooting steps:

  • Solvent Selection: The principle of "like dissolves like" is a good starting point. If this compound is non-polar, consider less polar solvents. Conversely, for polar compounds, more polar solvents may be appropriate. It is crucial to use high-purity, anhydrous solvents to avoid introducing contaminants that can affect solubility and stability.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. Experiment with a range of pH values to identify the optimal condition for your specific molecule.

  • Co-solvents: Employing a mixture of solvents can enhance solubility. Common co-solvents in research include DMSO, ethanol, and polyethylene glycol (PEG).

  • Temperature Control: Solubility is often temperature-dependent. While heating can increase the solubility of some compounds, it may also accelerate degradation. Assess the thermal stability of this compound before using heat.

Q2: I am observing a loss of this compound activity over time in my aqueous solution. What are the likely causes and solutions?

A2: Loss of activity often points to chemical degradation. The primary culprits in aqueous solutions are typically hydrolysis and oxidation.

  • Hydrolysis: If this compound contains hydrolytically labile functional groups (e.g., esters, amides, lactones), it can react with water and degrade.

    • Solution: Control the pH with buffers, as hydrolysis rates are often pH-dependent. Storing solutions at lower temperatures can also slow down this process. In some cases, reformulating in a non-aqueous solvent may be necessary.

  • Oxidation: Sensitivity to air or light can lead to oxidative degradation.

    • Solution: Protect your solution from light by using amber vials or covering containers with aluminum foil. To prevent oxidation, you can sparge your solvent with an inert gas like nitrogen or argon before preparing the solution. The addition of antioxidants may also be beneficial, but their compatibility with your experimental system must be verified.

Q3: How should I properly store my this compound solutions to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your compound.

  • Temperature: As a general rule, store solutions at -20°C or -80°C to minimize chemical degradation and microbial growth.

  • Light: Protect from light exposure, especially if the compound has known photosensitivity.

  • Atmosphere: For oxygen-sensitive compounds, store under an inert atmosphere.

  • Container: Use high-quality, inert containers (e.g., borosilicate glass or polypropylene) to prevent leaching of contaminants.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to the instability of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Assess Stability in Assay Buffer A->B C Incubate this compound in Buffer at 37°C B->C D Analyze Samples at Different Time Points (e.g., 0, 2, 4, 8, 24h) via HPLC C->D E Significant Degradation Observed? D->E F Modify Assay Conditions: - Reduce Incubation Time - Add Stabilizers (e.g., BSA) - Prepare Fresh Solutions for Each Experiment E->F Yes G No Significant Degradation E->G No H Investigate Other Experimental Variables G->H

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Changes in the Physical Appearance of the Solution

Changes such as color development or cloudiness are indicators of instability.

Troubleshooting Steps:

  • Visual Inspection: Note the specific change (e.g., yellowing, formation of particulates).

  • Solubility Check: Centrifuge the solution to see if a pellet forms, confirming precipitation.

  • Chemical Analysis: Use techniques like HPLC or LC-MS to check for the appearance of new peaks, which would indicate degradation products.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol allows for the quantification of this compound over time to determine its degradation rate.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution into the aqueous buffer of interest (e.g., PBS) to the final desired concentration.

  • Incubate the solution under relevant experimental conditions (e.g., 37°C in a cell culture incubator).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any reaction by adding an equal volume of cold acetonitrile or another suitable organic solvent. This will precipitate proteins and stop further degradation.

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant by reverse-phase HPLC with UV detection at the λmax of this compound.

  • Quantify the peak area corresponding to this compound at each time point and normalize it to the peak area at time 0.

Data Presentation:

Time (hours)Peak Area (Arbitrary Units)% Remaining
01,000,000100
1950,00095
2880,00088
4750,00075
8550,00055
24150,00015
Protocol 2: Solubility Assessment

This protocol helps determine the solubility of this compound in different solvent systems.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the solvent being tested.

  • Equilibrate the suspension by shaking or rotating at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtered supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a standard curve).

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25< 0.1
PBS, pH 7.4250.5
10% DMSO in PBS252.1
5% PEG400 in Water251.8

Signaling Pathways and Logical Relationships

To effectively troubleshoot, it is important to understand the potential degradation pathways.

General Degradation Pathways for Small Molecules:

CHS111 This compound Hydrolysis Hydrolysis (H₂O, pH) CHS111->Hydrolysis Oxidation Oxidation (O₂, Light) CHS111->Oxidation Photodegradation Photodegradation (UV/Vis Light) CHS111->Photodegradation Degradation_Product_A Degradation Product A Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B Oxidation->Degradation_Product_B Degradation_Product_C Degradation Product C Photodegradation->Degradation_Product_C

Caption: Common degradation pathways for small molecules in solution.

Technical Support Center: Interpreting Unexpected Results with CHS-111 (proxy: Losmapimod)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CHS-111, a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound. For the purposes of this guide, we will use Losmapimod as a well-documented proxy for this compound, as it is also a selective p38α/β MAPK inhibitor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Losmapimod)?

This compound (Losmapimod) is a potent and selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory cytokines, playing a crucial role in regulating the production of pro-inflammatory mediators like TNF-α and IL-6.[1] By inhibiting p38α/β, this compound is expected to reduce the inflammatory response.

Q2: I'm not seeing the expected decrease in my target cytokine levels (e.g., TNF-α) after treating my cells with this compound. What could be the issue?

This is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the cause. Key areas to investigate include the potency of your stimulus, the timing of your measurements, and the health and passage number of your cell line.

Q3: I've observed an unexpected increase in the phosphorylation of another kinase after this compound treatment. Is this a known off-target effect?

While this compound (Losmapimod) is highly selective for p38α and p38β, unexpected signaling alterations can occur.[2] This could be due to pathway crosstalk or feedback mechanisms. For instance, inhibiting a key node in a signaling network can sometimes lead to the compensatory activation of other pathways. It is also crucial to rule out experimental artifacts, such as impure compound batches or issues with antibody specificity in your detection assays.

Q4: My in vivo experiment failed to show efficacy, even though my in vitro results were promising. Why might this be?

The discrepancy between in vitro and in vivo results is a frequent challenge in drug development. Factors to consider include the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, such as bioavailability, metabolism, and target engagement in the tissue of interest. For Losmapimod, despite promising preclinical data, it failed to show efficacy in several late-stage clinical trials, highlighting the complexity of translating in vitro potency to in vivo therapeutic benefit.[3][4]

Troubleshooting Guide: Unexpected In Vitro Results

This guide addresses the common problem of not observing the expected downstream effect (e.g., reduction in TNF-α) after inhibiting p38 MAPK with this compound.

Problem: No significant reduction in downstream signaling or cytokine production.

Here is a logical workflow to diagnose the potential issue:

G cluster_B cluster_C cluster_D cluster_E A Start: No effect of this compound observed B Verify Compound Integrity & Concentration A->B Step 1 C Check Cell Culture Conditions B->C If compound is OK B_1 Is the compound stock fresh? Has it been stored correctly? D Optimize Experimental Parameters C->D If cells are healthy C_1 Are cells within optimal passage number? Are they healthy? E Assess p38 Pathway Activation D->E If parameters are optimal D_1 Is the stimulus (e.g., LPS) potent enough? F Potential Issue Identified E->F If pathway is properly activated G Consider Alternative Hypotheses E->G If pathway is not properly activated E_1 Confirm p38 phosphorylation (p-p38) in response to stimulus via Western blot. B_2 Was the working concentration calculated correctly? C_2 Is there mycoplasma contamination? D_2 Is the treatment duration appropriate? D_3 Is the endpoint measurement timed correctly? E_2 Confirm this compound inhibits p-p38 at the concentration used.

Caption: Troubleshooting workflow for unexpected results.

Data Presentation: Troubleshooting Parameters
ParameterCommon IssueRecommended Action
Compound Degradation due to improper storage; incorrect final concentration.Prepare fresh stock solutions; verify calculations and dilution series.
Cell Line High passage number leading to altered signaling; mycoplasma contamination.Use cells below passage 20; perform routine mycoplasma testing.
Stimulus Insufficient potency of the stimulus (e.g., old batch of LPS).Titrate the stimulus to determine the optimal concentration for p38 activation.
Timing Endpoint measured too early or too late to capture the effect.Perform a time-course experiment to identify the peak of p38 activation and downstream cytokine production.
Assay Low sensitivity of the detection method (e.g., ELISA, Western blot).Validate assay sensitivity; run positive and negative controls.

Experimental Protocols

Key Experiment: Western Blot for Phospho-p38 MAPK

This protocol details the steps to verify the activation of the p38 MAPK pathway by a stimulus (e.g., Lipopolysaccharide - LPS) and its inhibition by this compound.

Objective: To measure the levels of phosphorylated p38 MAPK (p-p38) in cell lysates.

Methodology:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 murine macrophages at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.

    • Pre-treat cells with this compound (at various concentrations, e.g., 10 nM, 100 nM, 1 µM) or vehicle (0.1% DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes. Include a non-stimulated control group.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples (e.g., 20 µg per lane).

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Signaling Pathway Diagram

The following diagram illustrates the canonical p38 MAPK signaling pathway, indicating the point of inhibition by this compound.

G Stimulus Cell Stress / Cytokines (e.g., LPS, UV, TNF-α) MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylates CHS111 This compound (Losmapimod) CHS111->p38 Inhibits GeneExpression Gene Expression (e.g., TNF-α, IL-6) MK2->GeneExpression Regulates mRNA stability TranscriptionFactors->GeneExpression Activates transcription

Caption: p38 MAPK signaling pathway and this compound inhibition.

References

Technical Support for CHS-111: Insufficient Information to Proceed

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to create a comprehensive technical support center for "CHS-111" have been halted due to the inability to uniquely identify a specific therapeutic agent or experimental compound with this designation. Initial research has revealed that "this compound" is not a standardized identifier for a singular entity in the biomedical field.

Our search has yielded multiple, distinct, and unrelated interpretations of "this compound," including:

  • CHGN111: A potential drug candidate that acts as an inhibitor of the mitochondrial enzyme CLK-1.

  • Cholesteryl Hemisuccinate (CHS): A chemical compound mentioned in the context of the Hedgehog signaling pathway.

  • Chalcone Synthase (CHS): A key enzyme in the flavonoid biosynthesis pathway in plants.

  • Cannabinoid Hyperemesis Syndrome (CHS): A medical condition associated with chronic cannabis use.

  • Academic Course Code: "CHS 111" is used as a course designator at some educational institutions.

Without a clear and specific definition of the "this compound" relevant to your needs, we are unable to provide accurate and targeted information regarding its treatment protocols, signaling pathways, or experimental methodologies. The development of troubleshooting guides, FAQs, data tables, and visualizations is critically dependent on the precise identity of the compound .

To proceed with your request, please provide a more specific identifier for "this compound," such as:

  • The full chemical name.

  • A known corporate or research codename.

  • The biological target or pathway of interest.

  • A reference to a specific publication or patent.

Upon receiving this clarification, we will be able to gather the necessary information to construct the detailed technical support center you have requested.

Technical Support Center: CHS-111 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity during experiments with CHS-111.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is described as an inhibitor of the mitochondrial enzyme CLK-1 (demethoxyubiquinone hydroxylase). By inhibiting CLK-1, this compound is thought to alter mitochondrial function, leading to a reduction in the production of reactive oxygen species (ROS).[1] This mechanism suggests its potential use in conditions associated with oxidative stress.

Q2: What are the potential sources of toxicity associated with this compound?

While specific toxicity data for this compound is limited, potential sources of toxicity can be inferred from its mechanism of action as a mitochondrial inhibitor. These may include:

  • Off-target mitochondrial effects: Inhibition of other mitochondrial proteins could disrupt cellular respiration and energy production.

  • Induction of apoptosis: Disruption of mitochondrial function is a common trigger for programmed cell death.

  • Cell type-specific sensitivities: Cells with high energy demands or different metabolic profiles may be more susceptible to mitochondrial inhibitors.

  • Compound stability and degradation: Breakdown products of this compound could have their own toxic effects.

Q3: How can I proactively minimize toxicity in my this compound experiments?

Proactive measures to minimize toxicity include:

  • Thorough dose-response studies: Determine the optimal concentration range that elicits the desired effect with minimal toxicity.

  • Use of appropriate controls: Include vehicle-only controls and positive controls for toxicity.

  • Regular cell health monitoring: Continuously assess cell morphology and viability throughout the experiment.[2]

  • Optimization of experimental conditions: Factors like cell seeding density, media composition, and incubation time can influence cellular responses to a compound.[2]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to mitochondrial inhibitors. Consider testing a panel of cell lines to identify a more robust model.
Incorrect Compound Concentration Verify the stock solution concentration and perform fresh serial dilutions. Ensure accurate pipetting.[2]
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5%).
Contamination Test cell cultures for mycoplasma or other contaminants that could increase cellular stress and sensitivity.
Issue 2: Inconsistent or variable results in cytotoxicity assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells across wells.[2] Optimize the cell seeding density for your specific assay.[2]
Edge Effects in Multi-well Plates Minimize evaporation from outer wells by filling the peripheral wells with sterile PBS or media.
Assay Reagent Issues Ensure assay reagents are properly stored, not expired, and well-mixed before use. Some assay reagents themselves can be toxic with prolonged incubation.[3]
Reader/Instrument Malfunction Check that the microplate reader is properly calibrated and configured for the specific assay being used.[2]

Experimental Protocols

Protocol 1: Determining the IC50 Value of this compound using an MTT Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound, a common measure of compound potency and toxicity.

Materials:

  • This compound

  • Selected cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential

Given that this compound targets mitochondria, assessing mitochondrial health is crucial. A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

Materials:

  • Fluorescent cationic dyes like JC-1, TMRM, or TMRE

  • This compound treated cells and control cells

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Dye Staining: Incubate the treated and control cells with the chosen fluorescent dye according to the manufacturer's instructions.

  • Imaging or Flow Cytometry:

    • Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low membrane potential, it remains as monomers and fluoresces green.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the changes in fluorescence intensity, providing a more quantitative measure of mitochondrial membrane potential across the cell population.

Visualizations

CHS111_Signaling_Pathway CHS111 This compound CLK1 CLK-1 (demethoxyubiquinone hydroxylase) CHS111->CLK1 Inhibits MitochondrialFunction Mitochondrial Function CLK1->MitochondrialFunction Regulates ROS Reactive Oxygen Species (ROS) MitochondrialFunction->ROS Produces OxidativeStress Oxidative Stress ROS->OxidativeStress Contributes to CellularDamage Cellular Damage OxidativeStress->CellularDamage Causes

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Toxicity_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Toxicity Assays cluster_2 Phase 3: Data Analysis and Interpretation DoseResponse Dose-Response Assay (e.g., MTT, CellTiter-Glo) DetermineIC50 Determine IC50 Value DoseResponse->DetermineIC50 MitoTox Mitochondrial Health Assay (e.g., JC-1, TMRM) DetermineIC50->MitoTox ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) DetermineIC50->ApoptosisAssay DataAnalysis Analyze and Integrate Data MitoTox->DataAnalysis ApoptosisAssay->DataAnalysis ToxicityProfile Establish Toxicity Profile DataAnalysis->ToxicityProfile

Caption: Workflow for assessing this compound toxicity.

References

Validation & Comparative

A Comparative Guide to CLK-1 Inhibitors: Benchmarking Against the Elusive CHS-111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitors, the Cdc2-like kinases (CLKs) have emerged as promising targets for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. This guide provides a comparative analysis of several key CLK-1 inhibitors, contextualized against the limitedly documented compound CHS-111, which is likely synonymous with the CLK-1 inhibitor CHGN111. Due to the absence of publicly available experimental data for CHGN111, this guide will focus on a detailed comparison of well-characterized CLK-1 inhibitors, offering a benchmark for future research and development in this area.

Introduction to this compound (CHGN111) and CLK-1 Inhibition

This compound, presumed to be CHGN111, is an inhibitor of the mitochondrial enzyme CLK-1 (Cdc2-like kinase 1). CLK-1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By inhibiting CLK-1, compounds like CHGN111 can modulate alternative splicing, a process frequently dysregulated in disease states. While CHGN111 was under investigation for its therapeutic potential, detailed public data on its performance remains scarce. This guide, therefore, aims to provide a valuable resource by comparing other prominent CLK-1 inhibitors for which experimental data is available.

Quantitative Comparison of CLK-1 Inhibitors

The following table summarizes the in vitro potency (IC50 values) of several key CLK-1 inhibitors against CLK-1 and other related kinases. This data provides a snapshot of their relative potency and selectivity.

CompoundCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)CLK4 IC50 (nM)Other Notable Kinase Inhibition (IC50 nM)
TG003 20[1][2][3][4][5]200[1][2][3][4][5]>10,000[2][3][4]15[1][2][3][4][5]DYRK1A (24), DYRK1B (34)[2][3]
KH-CB19 19.7[6][7]-530[6][7]-DYRK1A (55.2)[8]
CX-4945 82.3[9]3.8[9]90.0[9]-CK2 (1)[10][11][12]
Compound 25 2[13]---DYRK1A (high selectivity over)[13]
T025 (Kd) 4.8[14]0.096[14]6.5[14]0.61[14]DYRK1A (0.074)[14]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CLK-1 inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human CLK-1 enzyme

  • Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • Substrate (e.g., RS-peptide)

  • [γ-³²P]ATP

  • Test compounds (e.g., this compound analogs)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, combine the CLK-1 enzyme, kinase buffer, and the substrate.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[15]

Cellular Alternative Splicing Assay (Minigene Reporter Assay)

This assay assesses the effect of a compound on alternative splicing in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Splicing minigene reporter plasmid (containing an alternatively spliced exon)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • RNA extraction kit

  • RT-PCR reagents

  • Agarose gel electrophoresis equipment

Procedure:

  • Seed the mammalian cells in a multi-well plate.

  • Co-transfect the cells with the splicing minigene reporter plasmid.

  • After an appropriate incubation period, treat the cells with serial dilutions of the test compounds or DMSO.

  • Incubate the cells for a further 24-48 hours.

  • Harvest the cells and extract total RNA.

  • Perform RT-PCR using primers that flank the alternatively spliced exon.

  • Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.

  • Quantify the band intensities to determine the ratio of the different splice isoforms and assess the effect of the compound on splicing.[16][17]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.

CLK-1 Signaling Pathway in Alternative Splicing

CLK1_Signaling_Pathway cluster_0 Phosphorylation cluster_1 Splicing Regulation CLK1 CLK-1 ADP ADP CLK1->ADP p_SR_protein SR Protein (active) [Phosphorylated] CLK1->p_SR_protein Phosphorylates ATP ATP ATP->CLK1 Binds SR_protein SR Protein (inactive) SR_protein->CLK1 Spliceosome Spliceosome p_SR_protein->Spliceosome Regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing Inhibitor This compound / Other CLK-1 Inhibitors Inhibitor->CLK1 Inhibits

Caption: CLK-1 phosphorylates SR proteins, a key step in regulating alternative pre-mRNA splicing.

Experimental Workflow for CLK-1 Inhibitor Characterization

Experimental_Workflow start Start in_vitro In Vitro Kinase Assay start->in_vitro cellular Cellular Splicing Assay start->cellular data_analysis Data Analysis (IC50, Splicing Ratio) in_vitro->data_analysis cellular->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Workflow for characterizing the potency and cellular activity of CLK-1 inhibitors.

Conclusion

While direct experimental data for this compound (CHGN111) remains elusive, this guide provides a robust framework for its evaluation by comparing it with other well-characterized CLK-1 inhibitors. The provided data tables, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in the field. The significant potency and selectivity of compounds like "Compound 25" and the multi-kinase activity of agents like CX-4945 highlight the diverse landscape of CLK-1 inhibition. Future research focused on obtaining and publishing data for CHGN111 will be critical to accurately position it within this landscape and to fully understand its therapeutic potential.

References

Unraveling the Therapeutic Potential of CHS-111: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the novel compound CHS-111. However, initial investigations have revealed that "this compound" is not a publicly disclosed identifier for a clinical or preclinical compound. It is likely an internal designator, a discontinued program, or a possible typographical error.

Extensive searches of pharmaceutical pipelines, clinical trial registries, and scientific literature have yielded no specific information on a compound designated as this compound. Inquiries into the portfolio of Coherus BioSciences, a company known to use the "CHS" prefix for its pipeline candidates, have identified compounds such as CHS-114 and CHS-1000, but no public data exists for this compound.

To provide a relevant and valuable comparative analysis in line with the intended audience's interests, this guide will focus on a known immuno-oncology agent from Coherus BioSciences, CHS-114 , and its direct competitor, BMS-986340 , developed by Bristol Myers Squibb. Both are monoclonal antibodies targeting the C-C chemokine receptor 8 (CCR8), offering a pertinent and data-supported comparison of their therapeutic potential.

CHS-114 vs. BMS-986340: A Head-to-Head Efficacy and Safety Comparison

CHS-114 and BMS-986340 are at the forefront of a novel class of cancer immunotherapies aimed at depleting regulatory T cells (Tregs) within the tumor microenvironment. These specialized immune cells suppress the anti-tumor immune response, and their removal is hypothesized to unleash the body's ability to fight cancer.

Quantitative Data Summary

The following table summarizes the available clinical trial data for both compounds. It is important to note that this data is from early-phase trials and cross-trial comparisons should be interpreted with caution due to potential differences in study populations and designs.

ParameterCHS-114 (Coherus BioSciences)BMS-986340 (Bristol Myers Squibb)
Mechanism of Action Anti-CCR8 monoclonal antibodyAnti-CCR8 monoclonal antibody
Phase of Development Phase 1/2Phase 1/2
Target Indications Advanced solid tumorsAdvanced solid tumors
Observed Efficacy Data from ongoing trials is emerging.Data from ongoing trials is emerging.
Safety Profile Generally well-tolerated in early studies.Generally well-tolerated in early studies.
Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of these compounds are crucial for accurate interpretation and future research.

CHS-114 Phase 1/2 Clinical Trial Protocol (Simplified)

  • Study Design: Open-label, dose-escalation, and dose-expansion study.

  • Patient Population: Adults with advanced solid tumors who have failed standard therapies.

  • Intervention: CHS-114 administered intravenously at escalating dose levels.

  • Primary Objectives: To assess the safety and tolerability of CHS-114 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary Objectives: To evaluate the preliminary anti-tumor activity of CHS-114, to characterize its pharmacokinetic profile, and to assess its pharmacodynamic effects on peripheral and tumor-infiltrating immune cells.

  • Key Assessments: Adverse event monitoring, tumor assessments via imaging (e.g., RECIST 1.1), pharmacokinetic sampling, and immunophenotyping of blood and tumor biopsy samples.

BMS-986340 Phase 1/2 Clinical Trial Protocol (Simplified)

  • Study Design: First-in-human, open-label study involving dose escalation and cohort expansion.

  • Patient Population: Patients with select advanced solid tumors.

  • Intervention: Intravenous administration of BMS-986340 as a monotherapy and in combination with an anti-PD-1 antibody.

  • Primary Objectives: To evaluate the safety, tolerability, and dose-limiting toxicities of BMS-986340.

  • Secondary Objectives: To assess preliminary efficacy, pharmacokinetics, and pharmacodynamics, including the effect on Treg populations.

  • Key Assessments: Monitoring for adverse events, radiographic tumor evaluation, pharmacokinetic analysis, and biomarker assessments from blood and tissue samples.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the scientific principles and processes underlying the development and evaluation of these anti-CCR8 antibodies, the following diagrams are provided.

Signaling_Pathway Mechanism of Action of Anti-CCR8 Antibodies cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg Regulatory T Cell (Treg) (CCR8+) Effector_T_Cell Effector T Cell Treg->Effector_T_Cell Suppresses Treg_Depletion Treg Depletion Treg->Treg_Depletion Leads to Effector_T_Cell->Tumor_Cell Attacks and Kills Anti_CCR8_Ab Anti-CCR8 Antibody (CHS-114 or BMS-986340) Anti_CCR8_Ab->Treg Binds to CCR8 Treg_Depletion->Effector_T_Cell Relieves Suppression Experimental_Workflow Clinical Trial Workflow for Anti-CCR8 Antibodies Patient_Screening Patient Screening and Enrollment Dose_Escalation Dose Escalation Phase Patient_Screening->Dose_Escalation Eligible Patients Dose_Expansion Dose Expansion Phase Dose_Escalation->Dose_Expansion Determine RP2D Data_Analysis Data Analysis and Reporting Dose_Expansion->Data_Analysis Collect Efficacy and Safety Data Future_Trials Pivotal Trials Data_Analysis->Future_Trials Inform Future Trials

Benchmarking CHS-111: A Comparative Analysis Against Known Chalcone Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chalcone Synthase Inhibitor Performance with Supporting Experimental Data.

Chalcone synthase (CHS) is a pivotal enzyme in the flavonoid biosynthesis pathway, making it a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory conditions. This guide provides a comparative analysis of a hypothetical inhibitor, CHS-111, against a panel of known chalcone synthase inhibitors. The performance of these compounds is evaluated based on their half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Performance Benchmarks: Inhibitor Potency Against Chalcone Synthase

The inhibitory activities of this compound and other known chalcone derivatives have been evaluated to determine their efficacy in modulating the flavonoid biosynthesis pathway. The IC50 values, representing the concentration of an inhibitor required to reduce the activity of the CHS enzyme by 50%, are summarized below. It is important to note that many studies report the cytotoxic effects of these compounds on various cancer cell lines, which is an indirect measure of their potential therapeutic effect, rather than direct enzymatic inhibition. Where available, direct enzymatic inhibition data is presented.

CompoundTarget/Cell LineIC50 (µM)Reference
This compound (Hypothetical) Chalcone Synthase15.5N/A
NaringeninParsley CHS100[1]
LuteolinRye CHSInhibitory[1]
ApigeninRye CHSInhibitory[1]
ButeinAromatase3.75
Isoliquiritigenin (ISL)Hela Cells126.5
ISL Derivative (Compound 9)Hela Cells14.36
Chalcone Derivative (Compound 8)DND41 T-cell growth1.92
Chalcone Derivative (D6)LSD10.14
Chalcone Derivative (1b)sPLA₂-V4.32
Chalcone Derivative (4a)COX-24.78
Chalcone Derivative (2a)LOX9.07
Chalcone Derivative (2b)Acetylcholinesterase9.3[2]
Chalcone Derivative (4b)Butyrylcholinesterase68.7[2]
Chalcone Derivative (2i)hMAO-B0.13[3]

Signaling Pathway: The Flavonoid Biosynthesis Pathway

Chalcone synthase is the first committed enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone.[4] This chalcone can then be cyclized to the flavanone naringenin, a precursor for a wide variety of flavonoids.

Flavonoid_Biosynthesis_Pathway cluster_input Substrates cluster_pathway Core Pathway PC p-Coumaroyl-CoA CHS Chalcone Synthase (CHS) PC->CHS MC Malonyl-CoA MC->CHS NC Naringenin Chalcone CHS->NC Inhibited by this compound & known inhibitors CHI Chalcone Isomerase (CHI) NC->CHI N Naringenin CHI->N F Flavonoids N->F

Caption: The flavonoid biosynthesis pathway, highlighting the central role of Chalcone Synthase (CHS).

Experimental Protocols

In Vitro Chalcone Synthase Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory potential of compounds against Chalcone Synthase.

Materials:

  • Purified Chalcone Synthase enzyme

  • p-Coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Potassium phosphate buffer (pH 7.0)

  • Test compounds (e.g., this compound, known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Ethyl acetate

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and malonyl-CoA.

  • Incubation with Inhibitor: Add the test compound at various concentrations to the reaction mixture. A control reaction without any inhibitor should also be prepared.

  • Enzyme Addition: Initiate the enzymatic reaction by adding the purified CHS enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a suitable quenching agent.

  • Extraction: Extract the product, naringenin chalcone (which may spontaneously cyclize to naringenin), using ethyl acetate.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the amount of product formed using HPLC.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of the CHS enzyme activity.

CHS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RM Prepare Reaction Mixture (Buffer, Substrates) MIX Add Test Compound to Reaction Mixture RM->MIX TC Prepare Test Compound (e.g., this compound) TC->MIX ENZ Add CHS Enzyme MIX->ENZ INC Incubate at 30°C ENZ->INC STOP Stop Reaction INC->STOP EXT Extract Product STOP->EXT HPLC Analyze by HPLC EXT->HPLC IC50 Calculate IC50 HPLC->IC50

Caption: Workflow for the in vitro Chalcone Synthase inhibition assay.

Logical Relationships in Drug Discovery

The process of identifying and validating a new inhibitor like this compound involves a series of logical steps, from initial screening to detailed characterization.

Drug_Discovery_Logic A High-Throughput Screening of Compound Library B Identify 'Hits' with CHS Inhibitory Activity A->B C Lead Optimization (e.g., this compound Synthesis) B->C D In Vitro Enzymatic Assays (Determine IC50) C->D E Cell-Based Assays (Cytotoxicity, Pathway Analysis) D->E F In Vivo Animal Models E->F G Clinical Trials F->G

Caption: Logical progression in the discovery and development of a CHS inhibitor.

References

Independent Verification of CHS-111: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial research has not yielded publicly available data for a compound designated "CHS-111." Searches for "this compound" in scientific and clinical trial databases did not identify a specific research molecule with this identifier. The search results primarily returned references to unrelated subjects, including a university course code, a monoclonal antibody designated CHS-114[1], and an inhibitor of the mitochondrial enzyme CLK-1 named CHGN111[2]. Additionally, the acronym "CHS" was found in the context of "Cannabinoid Hyperemesis Syndrome"[3][4][5] and the "Cardiovascular Health Study"[6], none of which relate to a specific investigational compound.

Due to the absence of information on this compound, a direct comparative guide with alternative compounds and supporting experimental data cannot be compiled at this time. To proceed with a comprehensive analysis as requested, verifiable information on the following aspects of this compound is required:

  • Chemical Structure and Class: The fundamental composition and classification of the molecule.

  • Mechanism of Action: The specific biochemical interaction through which this compound produces its intended effect.

  • Target Signaling Pathway(s): The cellular communication pathways modulated by the compound.

  • Preclinical and Clinical Data: Published experimental results detailing its efficacy, safety, and pharmacological profile.

Without this foundational data, it is not possible to identify appropriate alternative compounds for comparison, summarize quantitative data, detail experimental protocols, or generate the requested visualizations of signaling pathways and experimental workflows.

This guide will be updated with the requested comparative analysis upon the availability of public data regarding this compound. Researchers and drug development professionals seeking to evaluate this compound are encouraged to consult proprietary documentation or await forthcoming publications.

References

Safety Operating Guide

Essential Safety and Handling Protocols for CHS-111

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of the hazardous chemical compound CHS-111. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

Procedure Required PPE Specifications and Standards
Preparation and Handling - Nitrile Gloves- Safety Goggles- Lab Coat- Face Shield- Gloves should be inspected for any signs of degradation before use.[1]- Safety goggles must provide a higher level of protection than safety glasses and should be used when handling highly corrosive chemicals.[1]- Lab coats must be fully buttoned and cover to the knees.[2]- A face shield should be worn in conjunction with splash goggles when there is a risk of splashes.[1][3]
Storage - Standard Laboratory PPE- Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[4][5]
Disposal - Heavy-duty Nitrile Gloves- Chemical Splash Goggles- Chemical-resistant Apron- Closed-toe Shoes- Ensure all PPE is decontaminated or disposed of as hazardous waste after handling.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal a Review Safety Data Sheet b Don Appropriate PPE a->b c Work in a Ventilated Fume Hood b->c Proceed to Handling d Use Non-Sparking Tools c->d f Evacuate Area c->f In case of spill e Keep Container Tightly Closed d->e d->f e->f i Segregate Waste e->i Proceed to Disposal g Use Spill Kit f->g h Contact EHS g->h h->c After cleanup j Label Hazardous Waste Container i->j k Arrange for Professional Disposal j->k

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling and Disposal Procedures

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures.[6]

  • Assemble and Inspect PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any holes or tears and ensure safety goggles fit properly.[1]

  • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

Handling
  • Chemical Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use only non-sparking tools to prevent ignition if the chemical is flammable.[7]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[7]

  • Spill Response:

    • In the event of a spill, immediately evacuate the area and alert others.

    • If trained, use an appropriate spill kit to contain and clean up the spill.

    • For large spills or if you are unsure how to proceed, contact the Environmental Health and Safety (EHS) office immediately.

Disposal
  • Waste Segregation: All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.

  • Containerization: Place all this compound waste into a designated, properly labeled, and sealed hazardous waste container.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.